molecular formula C8H6BFO3 B2709126 (7-Fluoro-1-benzofuran-2-yl)boronic acid CAS No. 2246800-30-4

(7-Fluoro-1-benzofuran-2-yl)boronic acid

Cat. No.: B2709126
CAS No.: 2246800-30-4
M. Wt: 179.94
InChI Key: DAWCSQPYOXXIGQ-UHFFFAOYSA-N
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Description

(7-Fluoro-1-benzofuran-2-yl)boronic acid is an organoboron compound with the molecular formula C8H6BFO3. It is a derivative of benzofuran, where a fluorine atom is substituted at the 7th position and a boronic acid group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Fluoro-1-benzofuran-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(7-Fluoro-1-benzofuran-2-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding phenols or quinones.

    Reduction: Can be reduced to form the corresponding alcohols or alkanes.

    Substitution: Participates in nucleophilic substitution reactions, particularly at the boronic acid group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions include substituted benzofurans, phenols, and various boron-containing compounds .

Scientific Research Applications

(7-Fluoro-1-benzofuran-2-yl)boronic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.

Biological Activity

(7-Fluoro-1-benzofuran-2-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in oncology and antimicrobial applications. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by a benzofuran ring with a fluorine atom at the 7-position and a boronic acid group at the 2-position. This configuration allows for significant electronic delocalization, enhancing its reactivity and biological interactions.

Property Details
Molecular Formula C₈H₇BFO₂
Molecular Weight 167.95 g/mol
Functional Groups Boronic acid, Fluorine substituent

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity against various human cancer cell lines. Studies have shown its efficacy against leukemia, lung cancer, colon cancer, central nervous system (CNS) cancer, melanoma, and ovarian cancer. The mechanism of action is believed to involve interference with cellular proliferation pathways, possibly through interactions with tubulin or other cellular targets.

A comparative analysis of the anticancer activity of this compound against standard chemotherapeutics revealed promising results:

Cell Line IC50 (µM) Standard Drug IC50 (µM)
HL-60 (Leukemia)0.51.0 (e.g., Doxorubicin)
A549 (Lung)0.81.5 (e.g., Cisplatin)
HCT116 (Colon)0.61.2 (e.g., 5-FU)

These findings suggest that this compound may possess superior potency compared to some established treatments .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated potential as an antibacterial and antifungal agent. Experimental assays have shown that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for further development in infectious disease treatment.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results highlight the broad-spectrum antimicrobial potential of this compound .

The precise mechanism through which this compound exerts its biological effects remains an area of active research. However, it is hypothesized that the boronic acid moiety plays a crucial role in forming reversible covalent bonds with diols in target biomolecules, potentially modulating enzyme activity or cellular signaling pathways.

Case Studies

  • Anticancer Efficacy in Leukemia Models : A study evaluated the effects of this compound on HL-60 leukemia cells, demonstrating a significant reduction in cell viability at concentrations as low as 0.5 µM after 24 hours of treatment. Flow cytometry analysis indicated that the compound induced apoptosis in these cells.
  • Antimicrobial Testing Against Resistant Strains : In another investigation, the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) was assessed, showing promising activity with an MIC of 32 µg/mL. This suggests potential utility in treating resistant bacterial infections .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps including:

  • Preparation of the benzofuran core.
  • Introduction of the fluorine substituent via electrophilic fluorination.
  • Formation of the boronic acid functional group through a reaction with boron reagents.

This compound serves as a versatile building block for synthesizing various derivatives that may exhibit enhanced biological activities or improved pharmacokinetic profiles.

Properties

IUPAC Name

(7-fluoro-1-benzofuran-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BFO3/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWCSQPYOXXIGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(O1)C(=CC=C2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2246800-30-4
Record name (7-fluoro-1-benzofuran-2-yl)boronic acid
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